Product packaging for [4-[(4-Amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;hydrochloride(Cat. No.:CAS No. 2105-44-4)

[4-[(4-Amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;hydrochloride

Cat. No.: B1598240
CAS No.: 2105-44-4
M. Wt: 527.0 g/mol
InChI Key: DDEDPQYNISJXLF-UHFFFAOYSA-N
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Description

Contextualization of Thiamine (B1217682) and Its Chemical Derivatives

Overview of Thiamine's Core Chemical Structure and Its Significance

Thiamine, a water-soluble vitamin, is essential for human health, playing a critical role in cellular metabolism. nih.gov Its chemical structure is characterized by a pyrimidine (B1678525) ring and a thiazole (B1198619) ring linked by a methylene (B1212753) bridge. cornell.edu The thiazole ring, which contains a quaternary nitrogen and a phosphorylatable hydroxyethyl (B10761427) side chain, is of particular physiological importance. cornell.eduslideshare.net This structure allows thiamine to be converted into its biologically active form, thiamine pyrophosphate (TPP), a crucial coenzyme for several key enzymes involved in the metabolism of carbohydrates and amino acids. cornell.edunih.gov

The reactivity of the C2 carbon on the thiazole ring is a key feature of thiamine's biochemical function. cornell.edu This carbon is slightly acidic and can be deprotonated to form a ylide, a reactive intermediate that acts as a nucleophile in the enzymatic reactions catalyzed by TPP-dependent enzymes. cornell.edu

Rationale for Thiamine Derivatization in Chemical Science

Despite its vital role, the therapeutic use of thiamine in its natural, water-soluble form is limited by its low bioavailability. nih.gov The absorption of thiamine from the intestine is a relatively slow, carrier-mediated process. mdpi.com This has led to the development of various thiamine derivatives with modified chemical structures to enhance their lipophilicity, allowing for more efficient passive diffusion across biological membranes. nih.govnih.gov The primary goal of thiamine derivatization is to create "pro-drugs" that are more readily absorbed and then converted back to thiamine within the body. nih.gov

Positioning of O,S-Dibenzoyl Thiamine Hydrochloride within the Thiamine Ester Landscape

O,S-Dibenzoyl thiamine hydrochloride belongs to a class of thiamine derivatives known as thioesters. chemicalbook.com Unlike disulfide derivatives such as fursultiamine (B1674287), O,S-dibenzoyl thiamine hydrochloride features benzoyl groups attached to both the sulfur atom of the opened thiazole ring (forming a thioester) and the oxygen atom of the hydroxyethyl side chain (forming an O-ester). mdpi.comchemicalbook.com This dibenzoylated structure significantly increases the molecule's lipophilicity. medchemexpress.com

In the landscape of thiamine esters, O,S-dibenzoyl thiamine hydrochloride is often compared to another well-studied thioester, benfotiamine (B1667992) (S-benzoylthiamine O-monophosphate). nih.govmdpi.com While both are designed to improve thiamine delivery, their chemical structures and metabolic pathways differ. O,S-Dibenzoyl thiamine hydrochloride is a neutral molecule, whereas benfotiamine possesses a negatively charged phosphate (B84403) group. mdpi.com Research suggests that O,S-dibenzoyl thiamine hydrochloride can be an effective thiamine precursor, with some studies indicating it may have more potent anti-inflammatory and antioxidant properties than other derivatives. nih.govchemicalbook.com

Below is a table comparing the key properties of Thiamine Hydrochloride, Benfotiamine, and O,S-Dibenzoyl Thiamine Hydrochloride.

PropertyThiamine HydrochlorideBenfotiamineO,S-Dibenzoyl Thiamine Hydrochloride
Chemical Formula C12H18Cl2N4OSC19H23N4O6PSC26H27ClN4O4S
Molar Mass 337.3 g/mol 466.4 g/mol 527.0 g/mol
Solubility Water-solubleSparingly soluble in water, soluble in organic solventsLipophilic
Key Structural Feature Unmodified ThiamineS-benzoyl group and a phosphate groupTwo benzoyl groups (S- and O-esters)
Primary Absorption Carrier-mediated active transportPassive diffusion after dephosphorylationPassive diffusion

Historical Trajectories in Thiamine Ester Chemistry Research

Early Investigations into Thiamine Chemical Modifications

The quest for more effective forms of thiamine began in the mid-20th century, following the initial isolation and synthesis of thiamine. nih.gov The discovery of thiaminases, enzymes that can degrade thiamine, particularly in certain foods, spurred research into creating thiamine derivatives that were resistant to this enzymatic cleavage. nih.govmedchemexpress.com

In the 1950s, Japanese researchers made significant strides in this area, leading to the development of the first generation of lipophilic thiamine derivatives. mdpi.com A notable early discovery was allithiamine, a disulfide derivative found in garlic. This discovery opened the door to the synthesis of a variety of thiamine disulfide derivatives, such as fursultiamine and sulbutiamine, which demonstrated improved absorption and bioavailability compared to thiamine hydrochloride. mdpi.comresearchgate.net These early investigations laid the groundwork for the subsequent development of other classes of thiamine derivatives, including the thioesters.

Evolution of Benzoylated Thiamine Derivatives Studies

The development of benzoylated thiamine derivatives marked a significant evolution in the field. The introduction of a benzoyl group to the thiamine structure was found to create a stable, lipophilic compound that could efficiently deliver thiamine to the body. One of the earliest and most studied benzoylated derivatives is S-benzoylthiamine O-monophosphate, or benfotiamine, which was synthesized in the early 1960s. nih.gov

Following the exploration of monobenzoylated derivatives, research expanded to include dibenzoylated compounds like O,S-dibenzoyl thiamine. mdpi.com The rationale was to further enhance lipophilicity and potentially improve the pharmacokinetic profile. O,S-dibenzoyl thiamine has been known for a considerable time and is even used as a food additive in Japan. nih.gov However, detailed scientific investigation into its specific biological effects, particularly its antioxidant and anti-inflammatory properties, is a more recent area of focus. nih.govnih.gov Studies have shown that O,S-dibenzoyl thiamine hydrochloride is effective in increasing intracellular thiamine levels and exhibits protective effects in various cellular and animal models, suggesting its potential as a potent thiamine precursor. mdpi.comnih.gov

The table below summarizes some of the research findings on the comparative effects of O,S-Dibenzoyl Thiamine Hydrochloride and other thiamine precursors.

Research FindingO,S-Dibenzoyl Thiamine (DBT)Benfotiamine (BFT)ThiamineReference
Protection against Paraquat Toxicity (Neuroblastoma cells) Effective at low concentrations (EC50 of 3.4 µM)Required higher concentrations (significant rescue at 25 µM)Effective only at concentrations above 100 µM nih.gov
Increase in Intracellular Thiamine Pyrophosphate (ThDP) Comparable ability to increase ThDP levelsComparable ability to increase ThDP levelsEffective in raising ThDP content after 25 hours nih.gov
Anti-inflammatory Effects (LPS-stimulated microglial cells) More potent anti-inflammatory propertiesLess potent than DBTLess potent than DBT nih.gov
Metabolism Metabolized to thiamine without significant transient accumulation of S-benzoylthiamine (S-BT)Primarily metabolized to S-BTDirectly available for phosphorylation nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H27ClN4O4S B1598240 [4-[(4-Amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;hydrochloride CAS No. 2105-44-4

Properties

CAS No.

2105-44-4

Molecular Formula

C26H27ClN4O4S

Molecular Weight

527.0 g/mol

IUPAC Name

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-benzoylsulfanylpent-3-enyl] benzoate;hydrochloride

InChI

InChI=1S/C26H26N4O4S.ClH/c1-18(30(17-31)16-22-15-28-19(2)29-24(22)27)23(35-26(33)21-11-7-4-8-12-21)13-14-34-25(32)20-9-5-3-6-10-20;/h3-12,15,17H,13-14,16H2,1-2H3,(H2,27,28,29);1H

InChI Key

DDEDPQYNISJXLF-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(/CCOC(=O)C2=CC=CC=C2)\SC(=O)C3=CC=CC=C3)/C.Cl

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SC(=O)C3=CC=CC=C3)C.Cl

Other CAS No.

35660-60-7
2105-44-4

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of O,s Dibenzoyl Thiamine Hydrochloride

Hydrolytic Stability and Degradation Pathways

O,S-Dibenzoyl thiamine (B1217682) hydrochloride (DBT) is a thiamine pro-drug designed for enhanced bioavailability. Its chemical transformation and stability are governed by the reactivity of its core thiamine structure and its two benzoyl groups, which are attached via an O-ester and an S-thioester linkage. The hydrolysis of these bonds is the principal mechanism of its degradation and its conversion into biologically active thiamine.

The hydrolytic stability of O,S-Dibenzoyl thiamine hydrochloride is critically dependent on pH. While specific kinetic data such as rate constants and half-lives for DBT across a complete pH spectrum are not widely available in scientific literature, its stability profile can be inferred from the well-documented behavior of its parent compound, thiamine, and related derivatives. Thiamine generally exhibits maximum stability in acidic solutions, with its degradation rate accelerating as the pH increases toward neutral and alkaline conditions. dss.go.thresearchgate.netd-nb.info Comparative studies have shown that DBT is more stable than another thiamine derivative, benfotiamine (B1667992) (BFT), in a standard cell culture medium, which suggests a slower rate of hydrolysis under near-physiological pH. nih.gov

The degradation mechanism involves the hydrolytic cleavage of the ester and thioester bonds. pharmaceutical-journal.com Hydrolysis of the S-thioester bond yields O-benzoylthiamine (O-BT) and benzoic acid, whereas cleavage of the O-ester bond produces S-benzoylthiamine (S-BT). nih.govmdpi.com

In acidic media (pH < 6.0), thiamine and its derivatives like DBT are most stable. researchgate.netd-nb.info The predominant degradation pathway for the core thiamine molecule under these conditions is the hydrolytic scission of the methylene (B1212753) bridge linking the pyrimidine (B1678525) and thiazole (B1198619) rings, which results in the formation of 2-methyl-4-amino-5-hydroxymethyl pyrimidine and 4-methyl-5-β-hydroxyethyl thiazole. dss.go.th

DBT is soluble in water at a slightly acidic pH, a property consistent with the known stability of thiamine compounds in this range. mdpi.com Research on thiamine chloride hydrochloride (TClHCl) demonstrates significantly greater stability in solutions at pH 3 compared to pH 6. d-nb.infonih.gov The activation energy required for thiamine degradation is also higher in acidic environments, signifying a larger energy barrier to decomposition. d-nb.infonih.govresearchgate.net Although specific kinetic values for DBT are not published, the data for TClHCl serve as a useful proxy for its expected behavior.

Table 1: pH-Dependent Stability of Thiamine Hydrochloride at 25°C (Data for Parent Compound)

Buffer SystempHBuffer ConcentrationTime for 10% Loss (t₁₀)
Phosphate (B84403)40.1 M79 weeks
Phosphate70.1 M3 weeks
Citrate (B86180)40.1 MLess than 79 weeks
Citrate70.1 MGreater than 3 weeks
*Qualitative comparison from source indicates phosphate buffer is more stabilizing at low pH, while citrate buffer is more effective at high pH. dss.go.thresearchgate.net

The chemical stability of thiamine derivatives diminishes markedly in neutral and alkaline solutions (pH > 7). dss.go.th Under alkaline conditions, the thiazole ring of thiamine can undergo cleavage to form a reactive thiol intermediate, also known as a pseudobase. dss.go.thresearchgate.net This open-ring species is central to various subsequent degradation reactions.

For DBT, alkaline pH facilitates specific transformations. The intramolecular acyl migration in its degradation product, S-benzoylthiamine (S-BT), to form O-benzoylthiamine (O-BT) is known to be favored by alkaline conditions. mdpi.com Additionally, the oxidation of thiamine to produce the fluorescent compound thiochrome (B1210408) is a characteristic reaction that proceeds in an alkaline medium, often catalyzed by an oxidizing agent. researchgate.net This indicates that in alkaline environments, DBT is susceptible to both the hydrolysis of its benzoyl groups and transformations of the thiamine structure itself, leading to a complex mixture of degradation products. dss.go.th

Elevated temperatures significantly accelerate the degradation of thiamine compounds. Specific data on the thermal degradation kinetics and the activation energy (Ea) for O,S-Dibenzoyl thiamine hydrochloride are not available in the reviewed literature. However, studies on thiamine mononitrate (TMN) and thiamine chloride hydrochloride (TClHCl) indicate that thermal degradation typically follows first-order or pseudo-first-order kinetics. d-nb.infomdpi.com

Heating thiamine solutions can cause the thiazole ring to rupture, generating 4-methyl-5-(β-hydroxyethyl) thiazole along with volatile sulfur-containing compounds like hydrogen sulfide (B99878) and 2-methylthiophene, which can produce undesirable odors. researchgate.net

The activation energy of degradation (Ea) is a critical parameter for predicting the stability of a compound at various temperatures. For thiamine salts, the Ea has been shown to depend on factors such as pH. In the case of TClHCl, the activation energy is higher in acidic solutions than in neutral ones, confirming its greater thermal stability at lower pH. d-nb.infonih.govresearchgate.net While the benzoyl groups on DBT will influence its specific thermal profile, the trends observed for TClHCl provide a general framework.

Table 2: Activation Energy (Ea) for Degradation of Thiamine Salts in Solution (Data for Parent/Related Compounds)

CompoundpHConcentrationActivation Energy (Ea) (kcal/mol)
Thiamine Mononitrate (TMN)61-20 mg/mL18–21
Thiamine Mononitrate (TMN)31-20 mg/mL21–27
Thiamine Chloride HCl (TClHCl)61-20 mg/mL18–21
Thiamine Chloride HCl (TClHCl)31-20 mg/mL21–27
Source: d-nb.infonih.govresearchgate.net

O,S-Dibenzoyl thiamine hydrochloride is also vulnerable to degradation induced by oxidation and light.

Oxidative Degradation: Thiamine is known to be sensitive to oxidation, which can affect both the pyrimidine and thiazole rings. researchgate.netnih.gov Studies have identified oxidative degradation products of thiamine, particularly in formulations containing other reactive components. researchgate.net DBT has been reported to exert strong antioxidant effects in biological systems by protecting cells from oxidative stress. nih.govmdpi.comuliege.be This protective function implies that DBT itself reacts with and neutralizes oxidizing species, a process that inherently leads to its own chemical degradation. The thioester bond is a particularly likely site for oxidative attack.

Photolytic Degradation: Exposure to light, especially in the UV spectrum, can cause the degradation of thiamine compounds. Research on thiamine hydrochloride indicates that it is more resistant to photodegradation in acidic solutions. researchgate.net The non-ionized molecular form is less susceptible to light-induced degradation than its ionized counterparts. researchgate.net The presence of other substances can also affect this process; for instance, riboflavin (B1680620) has been found to inhibit the photolysis of thiamine hydrochloride. researchgate.net Although specific photolytic studies on DBT have not been reported, its thiamine core suggests a similar sensitivity to light. Photodegradation of thiamine typically yields products such as thiochrome and various ring-cleavage fragments. researchgate.net

The degradation of O,S-Dibenzoyl thiamine hydrochloride (DBT) primarily occurs via the hydrolysis of its ester and thioester linkages, which ultimately liberates free thiamine. medchemexpress.comselleckchem.com This transformation involves several key intermediates that have been successfully identified.

The main degradation pathways are as follows:

Hydrolysis to S-Benzoylthiamine (S-BT): This occurs through the cleavage of the O-benzoyl ester bond.

Hydrolysis to O-Benzoylthiamine (O-BT): This results from the cleavage of the S-benzoyl thioester bond. nih.gov

Formation of Thiamine: Both S-BT and O-BT are subsequently hydrolyzed to thiamine. mdpi.com The conversion from S-BT involves an unstable open-ring thiol intermediate that rapidly cyclizes to form the stable thiazole ring of thiamine. mdpi.com

Formation of Benzoic Acid: Both hydrolytic pathways release benzoic acid as a stable byproduct. medchemexpress.com

Analytical techniques such as mass spectrometry and high-performance liquid chromatography (HPLC) have been instrumental in identifying these products. nih.gov One study observed that the administration of DBT did not lead to a significant buildup of S-BT, suggesting that the initial hydrolysis of DBT might be the rate-limiting step, followed by a more rapid conversion of the intermediates to thiamine. nih.gov

Table 3: Identified Degradation Products of O,S-Dibenzoyl Thiamine Hydrochloride

Degradation ProductMethod of IdentificationRole in Pathway
S-Benzoylthiamine (S-BT)Mass Spectrometry, HPLCPrimary Intermediate
O-Benzoylthiamine (O-BT)Mass Spectrometry, HPLCPrimary Intermediate
Thiamine (Vitamin B1)HPLCFinal Product
Benzoic AcidInferred from hydrolysisByproduct
Thiamine Thiol Form (open ring)Inferred intermediatePrecursor to Thiamine
Sources: nih.govmdpi.commedchemexpress.com

pH-Dependent Hydrolysis Kinetics and Mechanistic Studies

Enzymatic Cleavage Mechanisms of O,S-Dibenzoyl Thiamine Hydrochloride

O,S-Dibenzoyl thiamine hydrochloride (DBT), a lipophilic derivative of thiamine (vitamin B1), is designed for enhanced bioavailability. selleckchem.commedchemexpress.com Its conversion to the biologically active form, thiamine, within the body is a multi-step process reliant on enzymatic cleavage. This process involves the hydrolysis of both a thioester and an O-ester bond. nih.gov

The initial and crucial step in the metabolic activation of O,S-dibenzoyl thiamine is the hydrolysis of its thioester bond. This reaction is catalyzed by a class of enzymes known as thioesterases. nih.gov These enzymes are responsible for cleaving the S-benzoyl group from the thiamine molecule. nih.govnih.gov

The enzymatic action of thioesterases on DBT leads to the formation of O-benzoylthiamine (O-BT) and benzoic acid. nih.gov The resulting O-BT intermediate still contains the O-benzoyl group and requires further enzymatic action to liberate free thiamine. nih.govmdpi.com It is noteworthy that the hydrolysis of DBT to S-benzoylthiamine (S-BT) appears to be a slower process compared to the subsequent rapid conversion of S-BT to thiamine. nih.gov

Thioesterases are a diverse group of enzymes that catalyze the hydrolysis of acyl-CoA thioesters to a free fatty acid and coenzyme A. tudublin.ie While the specific thioesterases involved in DBT metabolism are not fully elucidated, their general mechanism involves nucleophilic attack on the carbonyl carbon of the thioester bond, leading to its cleavage.

Following the initial thioester hydrolysis, or potentially occurring concurrently, the O-benzoyl group must be removed to yield free thiamine. This de-benzoylation is catalyzed by O-esterases. nih.gov These enzymes act on the O-ester bond, hydrolyzing it to release a second molecule of benzoic acid and the thiamine molecule.

The complete enzymatic conversion of DBT to thiamine can be summarized as a two-step process requiring the action of both thioesterases and O-esterases. nih.gov The efficiency of this process is central to the bioavailability of thiamine from DBT administration.

The enzymatic conversion and resulting bioavailability of thiamine from various derivatives have been a subject of comparative studies. Benfotiamine (S-benzoylthiamine O-monophosphate), another well-known thiamine prodrug, also relies on enzymatic hydrolysis. However, unlike DBT, benfotiamine is a thioester with a phosphate group and must first be dephosphorylated by intestinal alkaline phosphatase to the lipophilic S-benzoylthiamine (S-BT) before it can be absorbed and hydrolyzed by thioesterases. nih.govresearchgate.net

Studies comparing benfotiamine and thiamine hydrochloride have shown that benfotiamine supplementation leads to significantly higher levels of thiamine diphosphate (B83284) (TDP) in erythrocytes. researchgate.net For instance, one study reported a 25-fold increase in erythrocyte TDP levels with benfotiamine compared to a four-fold increase with thiamine hydrochloride. researchgate.net Another study found that the bioavailability of thiamine from benfotiamine was significantly higher than from thiamine hydrochloride. researchgate.net

Fursultiamine (B1674287) (thiamine tetrahydrofurfuryl disulfide) and thiamine disulfide are other thiamine derivatives that require different metabolic pathways for activation. Fursultiamine, a disulfide, necessitates the reduction of its disulfide bond to release thiamine. mdpi.com Comparative bioavailability studies have indicated that benfotiamine leads to a more rapid increase in thiamine levels compared to fursultiamine and thiamine disulfide. researchgate.net

The table below summarizes the enzymatic requirements and initial metabolic steps for different thiamine derivatives.

Thiamine DerivativeInitial Enzymatic Step(s)Key Intermediate(s)
O,S-Dibenzoyl Thiamine (DBT) Thioesterase and O-esterase hydrolysisO-Benzoylthiamine, S-Benzoylthiamine
Benfotiamine (BFT) Dephosphorylation (by alkaline phosphatase) followed by thioesterase hydrolysisS-Benzoylthiamine (S-BT)
Fursultiamine Reduction of disulfide bondThiamine
Thiamine Disulfide Reduction of disulfide bondThiamine

This table provides a simplified overview of the initial metabolic transformations.

Intramolecular Rearrangements and Ring Opening Chemistry

The thiazole ring is a critical component of the thiamine molecule, and its integrity is essential for its biological activity. analis.com.my However, under certain conditions, the thiazole ring can undergo opening and rearrangement reactions.

The thiazole ring of thiamine is susceptible to opening, particularly at pH values greater than 7.0. nih.gov This process involves a two-phase reaction that leads to the formation of a thiol form of thiamine. nih.gov The C2 carbon of the thiazole ring is slightly acidic and can be deprotonated to form a negatively charged ylide, which is a key intermediate in the catalytic function of thiamine diphosphate.

The opening of the thiazole ring is a reversible process. rsc.org Kinetic studies have shown that the ring-opening reaction is typically initiated by the attack of a hydroxide (B78521) ion at the C2 position of the thiazole ring, forming a pseudobase intermediate. rsc.org This intermediate can then rapidly react with another hydroxide ion to form the ring-opened enethiolate. rsc.org The presence of substituents on the thiazole ring can influence the rate and mechanism of this ring-opening process. researchgate.net For instance, electron-donating groups tend to favor direct ring opening. researchgate.net

The metabolism of thiamine thioesters like O,S-dibenzoyl thiamine proceeds through an open-ring form before yielding thiamine. nih.gov For O,S-dibenzoyl thiamine, the enzymatic hydrolysis of the thioester bond can lead to the formation of O-benzoylthiamine (O-BT). nih.gov

Interestingly, S-benzoylthiamine (S-BT), an intermediate in the metabolism of both DBT and benfotiamine, can undergo an intramolecular rearrangement. This involves an acyl migration from the sulfur atom to the oxygen atom, resulting in the formation of O-BT. nih.gov This rearrangement is favored at alkaline pH. Subsequently, O-BT can spontaneously undergo thiazole ring closure to form thiamine. nih.gov For this ring closure to occur, the methyl group and the sulfur group in the open-ring derivative must be in a "trans" configuration. nih.gov

While the open-ring forms are transient intermediates, their formation is an integral part of the metabolic pathway that converts lipophilic thiamine prodrugs into the active vitamin. Mass spectrometry studies have attempted to detect these open-form intermediates during the metabolism of DBT and benfotiamine, though they have not been found in significant amounts, suggesting they are rapidly converted to thiamine. nih.gov

Transacylation Reactions of Benzoyl Groups

The benzoyl groups of O,S-Dibenzoyl thiamine hydrochloride (DBT) are subject to intramolecular transacylation reactions, a process also known as acyl migration. This involves the transfer of a benzoyl group between the sulfur and oxygen atoms of the thiamine molecule. This rearrangement is a significant aspect of the compound's chemistry, influencing its metabolic fate and the generation of related thiamine derivatives.

Research indicates that in an aqueous environment, S-benzoylthiamine (S-BT), a potential hydrolysis product of DBT, can spontaneously undergo an intramolecular rearrangement to form O-benzoylthiamine (O-BT). nih.gov This transformation is the result of an acyl migration from the sulfur atom to the oxygen atom. nih.gov Conversely, it has also been proposed that O-BT can be converted to S-BT through an acyl migration from the oxygen to the sulfur atom, suggesting the potential for a reversible equilibrium between these two isomers. nih.gov

The rate of the S-to-O acyl migration is notably dependent on the pH of the solution. Studies have shown that the conversion of S-BT to O-BT is favored by alkaline conditions, proceeding more rapidly at a pH of 8.5 compared to a pH of 7.0. nih.gov This pH-dependent nature suggests that the local chemical environment can significantly influence the stability and isomerization of these benzoylated thiamine derivatives.

The transacylation reactions are part of a broader series of transformations that O,S-Dibenzoyl thiamine hydrochloride can undergo. The initial hydrolysis of the thioester bond in DBT can yield O-BT and benzoic acid. nih.gov O-BT itself may then be involved in these acyl migration reactions. Ultimately, O-BT can be converted to thiamine, either spontaneously or through enzymatic action in various tissues. nih.gov

The interplay between hydrolysis and transacylation highlights the complex chemical behavior of O,S-Dibenzoyl thiamine hydrochloride and its derivatives. The relative prevalence of the O-benzoyl and S-benzoyl isomers, governed by these acyl migration reactions, is a key factor in the subsequent metabolic transformations of the parent compound.

Reactant/ProductTransformationKey Factors
S-Benzoylthiamine (S-BT)Intramolecular rearrangement to O-Benzoylthiamine (O-BT)pH-dependent (favored by alkaline conditions) nih.gov
O-Benzoylthiamine (O-BT)Potential acyl migration to S-Benzoylthiamine (S-BT)Reversible process nih.gov
O,S-Dibenzoyl thiamine hydrochloride (DBT)HydrolysisYields O-Benzoylthiamine (O-BT) and benzoic acid nih.gov
O-Benzoylthiamine (O-BT)Conversion to thiamineSpontaneous or enzymatic nih.gov

Inability to Generate Article on "O,S-Dibenzoyl Thiamine Hydrochloride" Due to Lack of Specific Analytical Data

Despite a comprehensive search for advanced analytical data pertaining to the chemical compound "O,S-Dibenzoyl thiamine hydrochloride," the specific, detailed research findings required to populate the requested article sections are not available in publicly accessible scientific literature and databases.

The user's request stipulated a detailed article focusing solely on "O,S-Dibenzoyl thiamine hydrochloride," structured with a precise outline that includes:

Advanced Analytical Characterization of O,s Dibenzoyl Thiamine Hydrochloride

High-Resolution Spectroscopic Methodologies for Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)for molecular weight and fragmentation analysis, including data tables.

While general information, such as the compound's molecular formula (C₂₆H₂₇ClN₄O₄S) and molecular weight, was readily found, the specific experimental data from high-resolution spectroscopic methodologies remains elusive. Searches for ¹H and ¹³C NMR spectra, 2D NMR correlation data (COSY, HSQC, HMBC), solid-state NMR analyses, and detailed HRMS fragmentation patterns for O,S-Dibenzoyl thiamine (B1217682) hydrochloride did not yield the necessary scientific results to create an authoritative and scientifically accurate article as requested.

Information on related compounds, such as thiamine hydrochloride, is available but is not directly applicable due to the significant structural differences imparted by the O-benzoyl and S-benzoyl groups. Extrapolating from these related compounds would amount to speculation and would not meet the standard of "detailed research findings" from "diverse sources."

Therefore, without access to the foundational experimental data, it is not possible to generate the thorough, informative, and scientifically accurate content required for each specified section and subsection of the proposed article.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing its product ions. In the case of O,S-Dibenzoyl thiamine hydrochloride, Electrospray Ionization (ESI) in the positive ion mode is typically used. nih.gov The analysis provides unequivocal confirmation of the molecular structure by correlating the fragmentation pattern with the known chemical bonds within the molecule.

The molecule of O,S-Dibenzoyl thiamine has a molecular weight of 490.6 g/mol . nih.govchemicalbook.com In ESI-MS, it typically forms a protonated precursor ion ([M+H]⁺) at a mass-to-charge ratio (m/z) of approximately 491.2. During collision-induced dissociation (CID) in the MS/MS experiment, this precursor ion fragments at its most labile sites. The fragmentation of benzoylated compounds is well-understood; the benzoyl groups are readily cleaved, often resulting in a characteristic benzoyl cation at m/z 105. chromatographyonline.com Furthermore, fragmentation of the thiamine backbone is expected, with a key product ion at m/z 122.1, corresponding to the aminopyrimidine fragment. This specific transition is also observed in the MS/MS analysis of thiamine and its other derivatives, such as benfotiamine (B1667992). rsc.orgresearchgate.net

The primary fragmentation pathways involve the cleavage of the O-benzoyl ester and the S-benzoyl thioester bonds. The detection of these specific fragments confirms the presence and location of the benzoyl groups, thus verifying the identity of O,S-Dibenzoyl thiamine.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups present in a molecule, serving as a unique molecular fingerprint. Reference spectra for O,S-Dibenzoyl thiamine are available in spectral databases, confirming the utility of these methods for its characterization. nih.gov

The vibrational spectrum of O,S-Dibenzoyl thiamine hydrochloride is a composite of the spectra of its constituent parts: the thiamine core and the two benzoyl groups. The analysis involves comparing its spectrum to that of thiamine hydrochloride to identify the additional bands corresponding to the benzoyl moieties. nih.govnih.gov

The key distinguishing features in the FTIR and Raman spectra of O,S-Dibenzoyl thiamine, when compared to thiamine hydrochloride, are the strong absorptions associated with the benzoyl groups. These include the carbonyl (C=O) stretching vibrations from the ester and thioester functionalities, which typically appear in the region of 1650-1750 cm⁻¹. Specifically, the S-C=O (thioester) stretch is expected around 1660-1690 cm⁻¹, while the O-C=O (ester) stretch appears at a higher wavenumber, typically 1715-1735 cm⁻¹. Additionally, bands corresponding to the aromatic C=C stretching of the phenyl rings appear in the 1450-1600 cm⁻¹ region, and aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. nih.govnih.gov The underlying thiamine structure retains its characteristic signals, such as pyrimidine (B1678525) and thiazole (B1198619) ring vibrations, though some may be shifted due to the electronic effects of the attached benzoyl groups. nih.gov

Advanced Chromatographic Techniques for Purity and Degradant Analysis

Chromatographic methods are essential for separating the main compound from any impurities or degradation products, thereby ensuring the purity and quality of the active pharmaceutical ingredient.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Degradation Products

The thermal degradation of thiamine and its derivatives can lead to the formation of a complex mixture of volatile and semi-volatile compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is an essential analytical tool for the separation, identification, and quantification of these volatile degradation products. The thermal lability of thiamine means that at elevated temperatures, such as those encountered during certain food processing or analytical procedures, it can break down into various smaller molecules that contribute to flavor and aroma, or indicate pathways of decomposition. researchwithrutgers.comsemanticscholar.org

Studies on the thermal degradation of thiamine have identified a range of volatile compounds. researchwithrutgers.comresearchwithrutgers.com These include sulfur-containing compounds like thiophenes and thiazoles, which are characteristic breakdown products of the thiazole ring of thiamine. researchwithrutgers.comresearchwithrutgers.com Other identified classes of compounds include furans, carbonyls, and pyrazines. researchwithrutgers.comresearchwithrutgers.com The specific profile of volatile degradation products can be influenced by factors such as temperature, moisture level, and the surrounding chemical matrix. researchwithrutgers.com For instance, heating thiamine in aqueous versus less moist environments like propylene (B89431) glycol can yield both qualitatively and quantitatively different volatile profiles. researchwithrutgers.com

For a compound like O,S-Dibenzoyl Thiamine Hydrochloride, GC-MS analysis would be crucial for:

Identifying Degradation Pathways: By subjecting the compound to controlled thermal stress and analyzing the resulting volatiles, researchers can elucidate the primary degradation pathways. This could involve cleavage of the benzoyl groups, fragmentation of the pyrimidine or thiazole rings, or other complex rearrangements.

Stability Testing: GC-MS can be used in stability studies to detect the formation of volatile impurities over time, providing insights into the compound's shelf-life and appropriate storage conditions.

Impurity Profiling: During the synthesis of O,S-Dibenzoyl Thiamine Hydrochloride, volatile by-products may be formed. GC-MS provides a sensitive method for their detection and identification, which is critical for quality control.

A recent study on thiamine hydrochloride injectable formulations used a hyphenated LC-MS/MS/QTOF technique to characterize a degradation product, which was postulated to be an oxidative degradation product resulting from excipient interaction. researchgate.net While this study used LC-MS, the principle of identifying degradation products is similar, and for more volatile fragments, GC-MS would be the more appropriate technique.

Interactive Data Table: Volatile Degradation Products of Thiamine
Compound Class Specific Examples Reference
Sulfur-Containing Compounds Thiophenes, Thiazoles researchwithrutgers.comresearchwithrutgers.com
Furans Various substituted furans researchwithrutgers.comresearchwithrutgers.com
Carbonyls Aldehydes, Ketones researchwithrutgers.com
Pyrazines Alkyl-substituted pyrazines -
Dioxolanes - researchwithrutgers.com

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for O,S-Dibenzoyl Thiamine Hydrochloride was not found in the search results, the principles of the technique and its application to related thiamine compounds are well-documented. For example, the crystal structure of thiamine pyrophosphate hydrochloride has been determined, revealing that the molecule exists as a zwitterion with the pyrophosphate chain folded over the ring portion. nih.gov Such conformational details are crucial for understanding the molecule's reactivity and interactions. nih.gov

An X-ray diffraction study of thiamine hydrochloride monohydrate demonstrated how the technique can be used to investigate changes in the crystal structure, such as those occurring during dehydration. researchgate.net It showed that the water content can vary depending on the atmospheric humidity while the fundamental molecular arrangement is maintained. researchgate.net

A crystallographic analysis of O,S-Dibenzoyl Thiamine Hydrochloride would be expected to reveal:

The conformation of the dibenzoyl groups relative to the thiamine core.

The planarity and geometry of the pyrimidine and thiazole rings.

The nature of the ionic interaction between the thiamine cation and the chloride anion.

The packing of the molecules in the crystal lattice, including any intermolecular hydrogen bonding or other non-covalent interactions.

This structural information is fundamental for understanding the compound's physical properties, such as solubility and melting point, and for interpreting its spectroscopic data. It also provides a basis for computational modeling and for understanding its interactions with biological targets. The crystal structure of thiamine pyrophosphokinase, the enzyme that synthesizes thiamine pyrophosphate, has been solved, and such structural information on both a compound and its related enzymes can be crucial in fields like drug design. nih.gov

Electrophoretic Techniques for Charge-Based Separations

Electrophoretic techniques, particularly Capillary Zone Electrophoresis (CZE), are powerful analytical methods for the separation of charged species. Given that O,S-Dibenzoyl Thiamine Hydrochloride is a salt containing a cationic thiamine derivative, CZE is a highly suitable technique for its analysis. CZE separates ions based on their charge-to-size ratio as they migrate through a capillary under the influence of an electric field.

CZE has been successfully applied to the separation and determination of thiamine and its phosphate (B84403) esters (thiamine monophosphate and thiamine pyrophosphate). nih.gov These methods are typically characterized by high efficiency and short analysis times. The separation is influenced by factors such as the pH and composition of the background electrolyte (buffer), and the applied voltage. nih.gov For instance, a study using a boric acid-sodium tetraborate (B1243019) decahydrate (B1171855) buffer at pH 8.24 achieved effective separation of thiamine and its phosphates. nih.gov

For the analysis of O,S-Dibenzoyl Thiamine Hydrochloride, CZE could be utilized for:

Purity Assessment: To separate the main compound from any charged impurities, including unreacted thiamine, hydrolysis products, or by-products from the synthesis.

Quantification: With appropriate calibration, CZE can be used for the quantitative determination of the compound in various samples. The use of high-sensitivity detection cells can significantly improve detection limits. nih.gov

Analysis in Complex Matrices: CZE can be effective for analyzing samples with complex backgrounds, such as biological fluids, often with minimal sample preparation. nih.gov For example, thiamine has been determined in urine and plasma, with simple dilution or protein precipitation being the only required sample pretreatment. nih.gov

The migration time of a compound in CZE is a characteristic feature that can be used for its identification. The resolution of the electrophoretic peaks is generally very high, allowing for the separation of closely related compounds. researchgate.net The development of a CZE method for O,S-Dibenzoyl Thiamine Hydrochloride would involve optimizing parameters such as the buffer pH and concentration, applied voltage, and capillary temperature to achieve the desired separation and sensitivity.

Interactive Data Table: Capillary Zone Electrophoresis Parameters for Thiamine Analysis
Parameter Condition Reference
Technique Capillary Zone Electrophoresis (CZE) nih.gov
Buffer System Boric acid-sodium tetraborate decahydrate nih.gov
pH 8.24 nih.gov
Applied Potential 30 kV nih.gov
Detection UV Detection researchgate.net
Sample Matrix Urine, Plasma, Saliva nih.gov

Theoretical and Computational Chemistry Studies of O,s Dibenzoyl Thiamine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular energies, structures, and various other properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density, offering a balance between accuracy and computational cost. nih.gov It is instrumental in predicting molecular geometries, energies, and spectroscopic properties. nih.govrsc.org

The three-dimensional structure of O,S-Dibenzoyl thiamine (B1217682) hydrochloride is not rigid. Rotation around its single bonds gives rise to various spatial arrangements known as conformers, each with a distinct energy. Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to a minimum on the potential energy surface, thus identifying stable conformers. researchgate.netdtic.mil

Table 1: Hypothetical Relative Energies of O,S-Dibenzoyl Thiamine Hydrochloride Conformers Calculated by DFT

ConformerDihedral Angle (C-S-C=O)Dihedral Angle (C-O-C=O)Relative Energy (kcal/mol)
1 (Global Minimum)175°-5°0.00
210°1.25
3-95°178°2.80
485°-90°4.10

DFT is a powerful tool for predicting spectroscopic properties, which can aid in the structural elucidation of complex molecules. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each nucleus. The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts with high accuracy. d-nb.infonih.gov

The process involves first optimizing the molecular geometry and then performing a GIAO-DFT calculation on the stable conformer to obtain the nuclear magnetic shielding tensors. nih.gov These theoretical values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Comparing the predicted spectra with experimental data provides a robust method for validating the proposed molecular structure and assigning specific signals to individual atoms within the molecule. d-nb.infomdpi.com Recent studies have shown that DFT-predicted chemical shifts can achieve a mean absolute error of less than 1.2 ppm for ¹³C and 0.21 ppm for ¹H. d-nb.info

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for Key Atoms in O,S-Dibenzoyl Thiamine Hydrochloride

AtomAtom TypePredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)
C2 (Thiazolium)Aromatic C154.510.1 (proton on C2)
C4' (Pyrimidine)Aromatic C164.2-
C=O (S-Benzoyl)Carbonyl C168.9-
C=O (O-Benzoyl)Carbonyl C165.1-
N3-CH₂-CMethylene (B1212753) C48.35.6
Pyrimidine-NH₂Amino N-7.9
Benzoyl-HAromatic H-7.5 - 8.2

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orgyoutube.com Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net

For O,S-Dibenzoyl thiamine hydrochloride, the HOMO is expected to be localized primarily on the electron-rich aminopyrimidine ring. quora.com The LUMO is anticipated to be distributed across the electron-deficient thiazolium ring and the two benzoyl groups, which act as electron-withdrawing functions. quora.com This separation of FMOs suggests distinct sites for electrophilic and nucleophilic attack. quora.com

Table 3: Hypothetical Frontier Orbital Properties of O,S-Dibenzoyl Thiamine Hydrochloride

ParameterValueImplication
HOMO Energy-6.8 eVEnergy of the highest energy electrons; relates to ionization potential.
LUMO Energy-1.3 eVEnergy of the lowest energy empty orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.5 eVIndicates high kinetic stability and relatively low chemical reactivity. researchgate.net

Density Functional Theory (DFT) Applications

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

While quantum calculations excel at describing static electronic properties, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and interactions with the surrounding solvent. mdpi.comnih.gov

For O,S-Dibenzoyl thiamine hydrochloride in an aqueous environment, MD simulations can reveal how the molecule flexes and folds, mapping out the accessible conformations in solution. researchgate.net These simulations also provide detailed information about the interactions between the solute and solvent molecules. Key interactions would include hydrogen bonds between the polar groups of the thiamine moiety (like the pyrimidine (B1678525) amine and thiazolium nitrogen) and water molecules, as well as hydrophobic interactions involving the benzoyl rings. Understanding these solvent interactions is crucial, as they influence the molecule's solubility, stability, and bioavailability. rsc.orgpharmaexcipients.com

Table 4: Summary of Potential Interactions from a Hypothetical MD Simulation of O,S-Dibenzoyl Thiamine Hydrochloride in Water

Interaction TypeSolute Group(s) InvolvedSolventSignificance
Hydrogen BondingPyrimidine -NH₂, Thiazolium N, Carbonyl OWaterStabilizes the molecule in aqueous solution, influences solubility.
Hydrophobic InteractionsBenzoyl Rings, Thiazole (B1198619) RingWaterDrives the folding of nonpolar regions away from the solvent.
Ion-Dipole InteractionsPositively charged Thiazolium RingWaterStrong electrostatic interaction contributing to solvation.

Docking Studies for Non-Covalent Interactions with Macromolecules (e.g., Enzyme Active Sites, Carrier Proteins)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as an enzyme or a transporter protein. nih.govjocpr.com This method explores possible binding orientations and conformations of the ligand within the target's active or binding site and scores them based on the strength of the intermolecular interactions. nih.gove-nps.or.kr

For O,S-Dibenzoyl thiamine hydrochloride, docking studies could be used to investigate its interaction with thiamine transporters, such as SLC19A3, or with thiamine-dependent enzymes. nih.gov The results would highlight the key non-covalent interactions—including hydrogen bonds, hydrophobic interactions, π-π stacking between the aromatic rings, and electrostatic interactions—that stabilize the ligand-protein complex. rug.nl For example, the aminopyrimidine moiety could form crucial hydrogen bonds with polar residues, while the benzoyl groups might fit into hydrophobic pockets within the binding site. nih.gov Such studies are invaluable for rationalizing the molecule's biological activity and for guiding the design of new, more potent analogs. nih.gov

Table 5: Hypothetical Docking Results of O,S-Dibenzoyl Thiamine Hydrochloride with a Thiamine Transporter Binding Site

Interacting Residue (Protein)Residue TypeLigand GroupInteraction Type
Asp120AcidicPyrimidine -NH₂Hydrogen Bond, Salt Bridge
Tyr113AromaticAminopyrimidine Ringπ-π Stacking nih.gov
Phe250AromaticBenzoyl RingHydrophobic, π-π Stacking
Val180AliphaticThiazole RingHydrophobic
Glu84AcidicThiazolium RingElectrostatic rug.nl

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling represents a specialized area of computational chemistry focused on predicting the reactivity of chemical compounds based on their molecular structure. For O,S-Dibenzoyl thiamine hydrochloride, a lipophilic derivative of vitamin B1, QSRR studies would be instrumental in understanding the kinetics and mechanisms of its conversion to the biologically active form, thiamine. This process primarily involves the hydrolysis of its S-benzoyl thioester and O-benzoyl ester bonds.

As of the current body of scientific literature, specific QSRR models for O,S-Dibenzoyl thiamine hydrochloride have not been extensively developed or published. Research has predominantly centered on its synthesis, therapeutic applications as an antioxidant and anti-inflammatory agent, and its metabolic transformation into thiamine. nih.govmdpi.comnih.gov However, the principles of QSRR can be applied to elucidate the factors governing its reactivity.

A QSRR model for O,S-Dibenzoyl thiamine hydrochloride would aim to establish a mathematical correlation between the rate of its hydrolysis and a set of calculated molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure and electronic properties.

Key Molecular Descriptors for a Hypothetical QSRR Model:

For a molecule like O,S-Dibenzoyl thiamine hydrochloride, a QSRR study would likely involve the calculation of various descriptors, including:

Electronic Descriptors: These pertain to the distribution of electrons in the molecule and are crucial for predicting reaction mechanisms. Examples include:

Partial Atomic Charges: The charges on the carbonyl carbons of the ester and thioester groups would be of particular interest, as they are the primary sites for nucleophilic attack during hydrolysis. A more positive charge would suggest a higher reactivity.

Frontier Molecular Orbital Energies (HOMO/LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can indicate the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy generally corresponds to higher reactivity.

Steric Descriptors: These describe the three-dimensional arrangement of atoms and can influence the accessibility of the reactive sites.

Molecular Volume and Surface Area: These descriptors can provide insights into how easily a water molecule or a catalytic enzyme can approach the ester and thioester linkages.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and shape.

Illustrative Data for QSRR Modeling:

While a specific QSRR model is not available in the literature, the following table illustrates the types of data that would be generated and used in such a study. The values presented are hypothetical and serve to demonstrate the concept.

Descriptor TypeDescriptor NameHypothetical ValueImplication for Reactivity
Electronic Partial Charge on Thioester Carbonyl Carbon+0.45A higher positive charge suggests greater susceptibility to nucleophilic attack, potentially leading to faster hydrolysis.
Partial Charge on Ester Carbonyl Carbon+0.40A slightly lower positive charge compared to the thioester may indicate a slower rate of hydrolysis for this group.
LUMO Energy-1.2 eVA lower LUMO energy indicates a greater electrophilicity and higher reactivity towards nucleophiles.
Steric Molecular Volume450 ųLarger volume might sterically hinder the approach of reactants, potentially slowing down the reaction rate.
Thermodynamic Solvation Energy-15 kcal/molThis value reflects the interaction of the molecule with the solvent, which can influence reaction rates in solution.

Research Findings on Reactivity:

Experimental studies have provided some qualitative insights into the reactivity of O,S-Dibenzoyl thiamine (DBT). For instance, one study observed the transformation of DBT to thiamine in a cell culture medium. After 6 hours, approximately 12% of the DBT was converted to thiamine. nih.gov This rate of conversion was noted to be significantly slower than that of another lipophilic thiamine derivative, benfotiamine (B1667992) (BFT). nih.gov This suggests inherent differences in the structural and electronic properties of these molecules that govern their reactivity.

Future computational studies, potentially employing methods like Density Functional Theory (DFT), could calculate the energy barriers for the hydrolysis of the ester and thioester bonds in O,S-Dibenzoyl thiamine hydrochloride. Such theoretical calculations would provide the quantitative data necessary to build a robust QSRR model, allowing for a more precise prediction of its conversion to thiamine under various conditions.

Biochemical and Molecular Interaction Studies of O,s Dibenzoyl Thiamine Hydrochloride Mechanistic Focus

Molecular Mechanisms of Esterase Activity towards O,S-Dibenzoyl Thiamine (B1217682) Hydrochloride

O,S-Dibenzoyl thiamine hydrochloride, a lipophilic derivative of thiamine, is designed for enhanced bioavailability. selleckchem.com Its conversion to biologically active thiamine is dependent on the enzymatic activity of esterases. These enzymes catalyze the hydrolysis of the ester bonds, releasing thiamine into the system. The efficiency of this process is governed by the molecular interactions between the compound and the esterase active site.

Enzyme Kinetic Analysis of Hydrolysis (e.g., K_m, V_max, k_cat)

Detailed enzyme kinetic parameters such as the Michaelis constant (K_m), maximum velocity (V_max), and catalytic constant (k_cat) for the specific hydrolysis of O,S-Dibenzoyl thiamine hydrochloride by esterases are not extensively documented in publicly available literature. However, the general mechanism is understood to involve enzymes like carboxylesterases, which are abundant in the liver and intestines. researchgate.netscienceopen.com For instance, human carboxylesterase 1 (hCE1) is a key enzyme in the metabolism of various ester-containing drugs and xenobiotics. scienceopen.com

Studies on similar thiamine thioesters, such as S-benzoylthiamine-O-monophosphate (benfotiamine), indicate that they are substrates for thioesterases in hepatocytes and alkaline phosphatases in the intestine, which hydrolyze the ester and phosphate (B84403) groups, respectively. researchgate.net It is inferred that O,S-Dibenzoyl thiamine undergoes a similar hydrolytic cleavage of its benzoyl ester groups to release thiamine. The rate of this hydrolysis is a critical factor in its bioavailability. For example, in cell culture medium containing fetal bovine serum, O,S-Dibenzoyl thiamine (DBT) was found to be more stable than benfotiamine (B1667992) (BFT), with only about 12% being converted to thiamine after 6 hours, suggesting that the hydrolysis of DBT may be slower than that of BFT under these conditions. nih.gov

Active Site Characterization and Binding Interactions

The active site of esterases, such as human carboxylesterase 1 (hCE1), features a canonical catalytic triad (B1167595) composed of serine, histidine, and a glutamic acid residue. scienceopen.com The hydrolysis of an ester substrate by these enzymes involves a two-step mechanism. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester bond in O,S-Dibenzoyl thiamine. This forms a temporary covalent acyl-enzyme intermediate, releasing the thiamine moiety (or an intermediate thereof). Subsequently, a water molecule, activated by the histidine of the catalytic triad, hydrolyzes the acyl-enzyme intermediate, regenerating the free enzyme and releasing the second product, benzoic acid. scienceopen.commedchemexpress.com

The binding of O,S-Dibenzoyl thiamine hydrochloride within the enzyme's active site is facilitated by hydrophobic and other non-covalent interactions. The benzoyl groups and the thiamine structure itself would fit into the substrate-binding pocket. The precise orientation and affinity are crucial for efficient catalysis. While specific structural studies of O,S-Dibenzoyl thiamine bound to an esterase are lacking, research on related enzymes shows that the binding pocket is often lined with hydrophobic amino acid residues, which would favorably interact with the phenyl rings of the benzoyl groups. chemrxiv.org

Influence of Structural Modifications on Enzyme Recognition

The structure of a thiamine derivative significantly influences its recognition and processing by esterases. O,S-Dibenzoyl thiamine is a thioester, a class that includes the well-studied benfotiamine (BFT). nih.govuliege.be However, unlike BFT which has one S-benzoyl group and a phosphate group, O,S-Dibenzoyl thiamine possesses two benzoyl groups, one attached to the sulfur atom of the opened thiazole (B1198619) ring (S-benzoyl) and another to the hydroxyl group of the side chain (O-benzoyl). uliege.be

Intracellular Chemical Transformations and Interconversion Pathways

Once inside the cell, following absorption facilitated by its lipophilic nature, O,S-Dibenzoyl thiamine hydrochloride undergoes a series of enzymatic transformations to become the biologically indispensable coenzyme, thiamine diphosphate (B83284) (ThDP).

Conversion to Thiamine and Thiamine Monophosphate (ThMP)

Following its uptake by cells, O,S-Dibenzoyl thiamine (DBT) is rapidly metabolized. selleckchem.comnih.gov The primary transformation is its conversion to thiamine. Studies using cultured neuroblastoma cells have shown a time-dependent increase in intracellular thiamine concentration upon exposure to DBT. nih.gov This conversion is presumed to be catalyzed by intracellular non-specific esterases that hydrolyze the benzoyl groups.

The intracellular metabolism of DBT leads to the formation of not only thiamine but also its phosphorylated derivatives. Thiamine monophosphate (ThMP) is one such key metabolite. As intracellular thiamine levels rise from the hydrolysis of DBT, thiamine can be phosphorylated. However, the primary pathway involves the phosphorylation of thiamine to thiamine diphosphate (ThDP), which can then be hydrolyzed to ThMP. uliege.beresearchgate.net Experimental data demonstrates that exposure of cells to DBT results in a significant increase in the intracellular concentration of both thiamine and ThMP over time. nih.gov

Interactive Table 1: Intracellular Concentrations of Thiamine and ThMP in Neuro2a Cells After Exposure to O,S-Dibenzoyl Thiamine (DBT) Data derived from a study on cultured Neuro2a cells, presented as pmol/mg of protein (mean ± SD, n=3). nih.gov

Time (hours)DBT Concentration (µM)Thiamine (pmol/mg protein)ThMP (pmol/mg protein)
0 (Control)0~1~0.5
150~10~2
350~25~4
650~40~5

Formation of Thiamine Diphosphate (ThDP) through Enzyme Systems

The ultimate goal of thiamine delivery is the synthesis of thiamine diphosphate (ThDP), the active coenzyme form. nih.govnih.gov This critical step is catalyzed by the enzyme thiamine pyrophosphokinase (TPK), which transfers a pyrophosphate group from ATP to thiamine. uliege.benih.gov

Studies have confirmed that O,S-Dibenzoyl thiamine serves as an effective precursor for intracellular ThDP. nih.gov Upon conversion of DBT to free thiamine within the cell, TPK acts on the newly formed thiamine to synthesize ThDP. uliege.be This process is essential, as ThDP is the required coenzyme for several crucial enzymes in cellular metabolism, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. nih.govnih.gov Despite the rapid transformation of DBT to thiamine, research indicates that only a fraction (less than 10%) of the resulting thiamine is subsequently pyrophosphorylated to ThDP in cultured Neuro2a cells. nih.gov

Interactive Table 2: Intracellular Concentration of ThDP in Neuro2a Cells After Exposure to O,S-Dibenzoyl Thiamine (DBT) Data derived from a study on cultured Neuro2a cells, presented as pmol/mg of protein (mean ± SD, n=3). nih.gov

Time (hours)DBT Concentration (µM)ThDP (pmol/mg protein)
0 (Control)0~12
150~15
350~18
650~20

Chemical Fate of Benzoyl Moieties

O,S-Dibenzoyl thiamine hydrochloride (DBT), a lipophilic derivative of thiamine (vitamin B1), undergoes metabolic transformation where it is converted to thiamine. medchemexpress.comselleckchem.com This process involves the enzymatic action of thioesterases and esterases, which hydrolyze the thioester and O-ester bonds, respectively. mdpi.com The hydrolysis of the thioester bond in DBT yields O-benzoylthiamine (O-BT) and benzoic acid. nih.gov The benzoic acid moiety is almost entirely excreted in the urine as hippuric acid. medchemexpress.com

Studies in cultured neuroblastoma cells (Neuro2a) have shown that DBT is metabolized to thiamine and thiamine diphosphate (ThDP). nih.govresearchgate.net Interestingly, S-benzoylthiamine (S-BT), a primary metabolite of another thiamine derivative, benfotiamine (BFT), is not significantly formed from DBT. mdpi.com The metabolic pathway suggests that the benzoyl groups are cleaved off to release thiamine, which can then be utilized by the cell.

Original CompoundMetabolic ProcessKey EnzymesResulting Metabolites
O,S-Dibenzoyl thiamine hydrochlorideHydrolysisThioesterases, EsterasesThiamine, O-Benzoylthiamine, Benzoic Acid

Mechanistic Basis of Antioxidant Properties in Chemical Systems

O,S-Dibenzoyl thiamine hydrochloride has demonstrated significant antioxidant properties that appear to be independent of its role as a precursor to the coenzyme ThDP. nih.govmdpi.com

While the direct radical scavenging activity of O,S-Dibenzoyl thiamine itself is a subject of ongoing research, its precursor, thiamine, has been shown to interact with free radicals and hydroperoxides. nih.govresearchgate.net Thiamine can inhibit lipid peroxidation and the free radical oxidation of fatty acids. nih.gov It is proposed that thiamine's antioxidant effect may involve the transfer of hydrogen ions from both its pyrimidine (B1678525) and thiazole rings to reactive substrates. nih.govresearchgate.net This suggests that once DBT is metabolized to thiamine, the released thiamine could contribute to direct radical scavenging. Studies have indicated that thiamine can scavenge reactive oxygen species (ROS) such as the hydroxyl radical. researchgate.net

A key aspect of DBT's antioxidant mechanism is its ability to modulate cellular redox homeostasis. nih.gov In cultured neuroblastoma cells exposed to oxidative stress, DBT was found to increase the synthesis of reduced glutathione (B108866) (GSH) and NADPH. nih.govnih.gov Glutathione is a major intracellular antioxidant, and its synthesis is crucial for protecting cells from oxidative damage. mdpi.com DBT was shown to prevent the reduction of intracellular GSH levels caused by pro-oxidants. nih.gov This effect on glutathione synthesis appears to be independent of the Nrf2 pathway, a major regulator of antioxidant response. nih.govnih.gov The maintenance of GSH levels is critical for cellular defense against oxidative stress. mdpi.com

Cellular ComponentEffect of O,S-Dibenzoyl thiamine hydrochlorideImplication for Redox Homeostasis
Reduced Glutathione (GSH)Increases synthesis and prevents depletionEnhanced antioxidant capacity
NADPHIncreases synthesisProvides reducing equivalents for antioxidant enzymes

Molecular-Level Insights into Anti-Inflammatory Properties

O,S-Dibenzoyl thiamine hydrochloride exhibits potent anti-inflammatory effects, which have been shown to be more pronounced than those of thiamine and other precursors like benfotiamine. nih.govuliege.be These properties are also considered to be independent of its coenzyme function. mdpi.com

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated microglial cells, DBT has been shown to reduce the production of key inflammatory mediators. uliege.benih.gov Specifically, it decreases the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α), as well as the production of nitric oxide. mdpi.comnih.gov In animal models of neuroinflammation, DBT treatment has been associated with normalized levels of the pro-inflammatory cytokine IL-1β in the spinal cord. uliege.be This suggests a direct or indirect interaction of DBT or its metabolites with the pathways that generate these inflammatory molecules.

Inflammatory MediatorEffect of O,S-Dibenzoyl thiamine hydrochlorideReference
Inducible Nitric Oxide Synthase (iNOS)Decreased expression mdpi.comnih.gov
Tumor Necrosis Factor-alpha (TNF-α)Decreased expression mdpi.comnih.gov
Nitric Oxide (NO)Reduced production mdpi.comuliege.be
Interleukin-1 beta (IL-1β)Normalized mRNA levels uliege.be

A primary mechanism underlying the anti-inflammatory effects of O,S-Dibenzoyl thiamine hydrochloride is the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that, under inflammatory conditions, translocates to the nucleus and induces the expression of numerous pro-inflammatory genes. nih.govmdpi.com Studies have demonstrated that DBT significantly suppresses the translocation of NF-κB to the nucleus in LPS-activated microglial cells. nih.govresearchgate.netnih.gov By inhibiting this key step, DBT effectively dampens the downstream inflammatory cascade. mdpi.comnih.gov

Transport Mechanisms Across Chemical Barriers (e.g., Membrane Permeation Dynamics)

The transport of thiamine, a water-soluble vitamin, across biological membranes is a well-characterized but relatively slow process, presenting a significant barrier to its efficient absorption and distribution, particularly to the central nervous system. nih.govmdpi.com This transport is dependent on carrier-mediated systems. In the human intestine, thiamine transport involves a dual system: an energy-requiring, sodium-dependent active process at physiological concentrations (below 2.0 microM) and a passive process at higher pharmacological concentrations. consensus.app Similarly, its entry into the brain across the blood-brain barrier is also a slow, carrier-mediated process. nih.govmedscape.com

To overcome these transport limitations, several lipophilic (fat-soluble) thiamine precursors have been developed. nih.govnih.gov O,S-Dibenzoyl thiamine hydrochloride (DBT), a thioester derivative of thiamine, is one such compound designed for enhanced bioavailability due to its increased hydrophobicity. mdpi.comnih.govselleckchem.com Unlike thiamine hydrochloride, which is soluble in water but has limited solubility in organic solvents, the dibenzoyl modification makes DBT a lipophilic molecule capable of passive diffusion across cell membranes. mdpi.comcornell.edu

The primary mechanism by which O,S-Dibenzoyl thiamine hydrochloride crosses cellular barriers is simple diffusion, driven by its lipid solubility. mdpi.com This allows it to bypass the saturable, carrier-mediated transport systems required by thiamine. mdpi.comnih.gov Research demonstrates that DBT, along with other lipid-soluble precursors like S-benzoylthiamine (S-BT) and sulbutiamine, can cross plasma membranes via simple diffusion. mdpi.com Once inside the cell, these precursors are converted to thiamine. nih.govmdpi.com

In vitro studies using neuroblastoma cells (Neuro2a) have provided detailed insights into the membrane permeation dynamics of DBT. nih.gov Treatment of these cells with DBT resulted in a significant and dose-dependent increase in intracellular thiamine levels within a few hours. nih.gov This rapid accumulation underscores the efficiency of its passive transport across the cell membrane. The intracellular concentration of thiamine diphosphate (ThDP), the biologically active form, also increased, albeit more slowly, eventually reaching a plateau. nih.gov

The metabolic transformation of DBT following its transport into the cell has also been investigated. The process involves the action of intracellular thioesterases, which hydrolyze the thioester bond to yield thiamine. nih.govmdpi.com Mass spectrometry analysis of cells treated with DBT confirmed its conversion to thiamine and ThDP. nih.gov

The table below summarizes the findings from a study on Neuro2a cells, illustrating the intracellular accumulation of thiamine and thiamine diphosphate (ThDP) after treatment with 50 µM of O,S-Dibenzoyl thiamine hydrochloride over six hours.

Table 1: Intracellular Concentration of Thiamine and ThDP in Neuro2a Cells After Treatment with 50 µM O,S-Dibenzoyl Thiamine Hydrochloride

Time (hours)Intracellular Thiamine (pmol/mg protein)Intracellular ThDP (pmol/mg protein)
0~5~20
2~100~40
4~120~55
6~110~60
Data derived from a study on Neuro2a cells, showing the mean values. nih.gov

Derivatization and Analogue Synthesis Research Based on O,s Dibenzoyl Thiamine Hydrochloride Scaffold

Systematic Synthesis of Novel Thiamine (B1217682) Ester Analogues

The synthesis of new analogues based on the O,S-Dibenzoyl thiamine hydrochloride structure is a key area of research. These efforts are primarily aimed at understanding how different structural modifications influence the molecule's behavior, with the goal of creating derivatives with tailored properties.

The core structure of O,S-Dibenzoyl thiamine features benzoyl groups attached to both the oxygen atom of the hydroxyethyl (B10761427) side chain and the sulfur atom of the opened thiazole (B1198619) ring. A primary strategy in analogue synthesis involves replacing these benzoyl groups with other acyl moieties. This allows researchers to modulate properties such as lipophilicity, stability, and the rate of metabolic conversion back to thiamine.

By introducing different acyl groups, scientists can fine-tune the molecule's characteristics. For example, the synthesis of S-Benzoylthiamine O-monophosphate introduces a phosphate (B84403) group at the O-position, altering its solubility and metabolic pathway. epa.gov In this analogue, the thioester bond remains, but the O-ester is replaced with a phosphate ester. Another variation is seen in disulfide derivatives, such as O-benzoylthiamine disulfide, which replaces the thioester linkage with a disulfide bond, significantly altering the chemistry required for its conversion to active thiamine. nih.gov Research has shown that S-acyl derivatives require enzymatic action for cleavage, whereas disulfide bonds can be reduced by compounds like glutathione (B108866). nih.gov

Table 1: Examples of Analogues with Varied O- and S-Moieties
Compound NameModification from O,S-Dibenzoyl ThiamineKey Structural Feature
S-Benzoylthiamine O-monophosphateO-benzoyl group is replaced by a monophosphate group.Thioester (S-benzoyl) and phosphate ester (O-monophosphate). epa.gov
Benfotiamine (B1667992) (S-Benzoylthiamine O-monophosphate)A specific S-acyl thiamine derivative with a phosphate group.Must be dephosphorylated to the hydrophobic S-benzoylthiamine (S-BT) to cross cell membranes.
O-Benzoylthiamine disulfideThe S-benzoyl thioester is replaced by a disulfide linkage to another thiamine molecule.Contains an O-ester and a disulfide bond.
Thiamine propyl disulfideBoth benzoyl groups are absent; features a propyl disulfide linkage.A disulfide derivative easily reduced to thiamine. nih.gov

Beyond altering the acyl groups, another advanced strategy involves modifying the core heterocyclic rings of the thiamine scaffold. The thiamine molecule is composed of a pyrimidine (B1678525) ring and a thiazole ring linked by a methylene (B1212753) bridge. oregonstate.educhemrxiv.org Research into "scaffold-hopping" aims to replace these rings, particularly the thiazole ring, with other cyclic structures to explore new chemical space and achieve selectivity for specific enzymes. nih.gov

For instance, novel analogues have been synthesized where the thiazolium ring is replaced with other aromatic systems like pyrrole (B145914), triazole, furan, or benzene. nih.gov These modifications fundamentally alter the electronic and steric properties of the molecule, which can lead to potent and selective inhibition of thiamine diphosphate (B83284) (ThDP)-dependent enzymes. nih.govnih.gov The development of pyrrothiamine, which features a central pyrrole ring, expands the range of available thiamine analogues and has shown potential as a selective inhibitor of the pyruvate (B1213749) dehydrogenase enzyme. nih.gov Such research establishes a clear relationship between the nature of the central heterocyclic ring and the inhibitory profile of the resulting compound. nih.gov

Table 2: Analogue Synthesis via Scaffold-Hopping (Thiazole Ring Replacement)
Analogue ClassReplacement for Thiazole RingSignificanceReference
PyrrothiaminePyrroleExpands the range of ThDP analogues; derivatives show selective inhibition of pyruvate dehydrogenase. nih.gov
Triazole AnaloguesTriazoleA well-established class of thiamine analogues used for enzyme inhibition studies. nih.gov
DeazathiamineThiopheneRepresents an early example of scaffold modification. nih.gov
Furan AnalogueFuranLess common than triazole analogues, partly due to more complex synthetic routes. nih.gov

Chemoenzymatic Approaches for Selective Derivatization

Chemoenzymatic synthesis leverages the high selectivity of enzymes as biocatalysts to perform specific chemical transformations that are often difficult to achieve through purely chemical methods. epa.govnih.gov This approach is highly valuable in the derivatization of complex molecules like thiamine. Enzymes offer exceptional regio- and enantioselectivity, allowing for precise modifications under mild reaction conditions. nih.govnih.gov

In the context of the thiamine scaffold, enzymes can be used for both the synthesis and selective modification of analogues. For example, lipases are versatile enzymes widely used for catalyzing O-acylation and N-acylation reactions. nih.gov A lipase (B570770) could potentially be used to selectively hydrolyze the O-benzoyl group of O,S-Dibenzoyl thiamine while leaving the S-benzoyl thioester intact, or vice-versa, yielding a mono-acylated derivative. This level of selectivity is challenging with traditional chemical reagents.

Furthermore, thiamine diphosphate (ThDP)-dependent enzymes themselves, such as transketolase and pyruvate decarboxylase, can be utilized as biocatalysts to perform novel, unphysiological reactions. nih.gov Researchers have used these enzymes in multi-step chemoenzymatic processes to synthesize valuable compounds. nih.gov By exploiting the substrate tolerance of certain ThDP-dependent enzymes, it is possible to catalyze reactions on thiamine analogues, thereby creating a diverse library of derivatives with unique functionalities. This strategy combines the rational design of chemical synthesis with the unparalleled precision of enzymatic catalysis to explore new avenues in analogue development. nih.gov

Industrial and Applied Chemical Perspectives of O,s Dibenzoyl Thiamine Hydrochloride

Process Chemistry and Engineering for Large-Scale Synthesis

The industrial-scale synthesis of O,S-Dibenzoyl thiamine (B1217682) hydrochloride is not extensively detailed in publicly available literature, likely due to proprietary considerations. However, based on general principles of organic synthesis and information from patents concerning related thiamine derivatives like benfotiamine (B1667992) (S-benzoylthiamine O-monophosphate), a potential synthetic strategy can be inferred. The process would logically involve the acylation of thiamine hydrochloride with a benzoylating agent.

Patents for similar compounds, such as benfotiamine, describe multi-step processes that often start with thiamine hydrochloride. google.com A plausible route for O,S-Dibenzoyl thiamine hydrochloride would involve the reaction of thiamine with a suitable benzoylating agent, such as benzoyl chloride, in the presence of a base to neutralize the hydrochloric acid formed during the reaction. newdrugapprovals.orggoogle.com Another potential method involves the use of dibenzoyl disulfide as the benzoylating agent for a thiamine precursor. google.com

For the large-scale production of a fine chemical like O,S-Dibenzoyl thiamine hydrochloride, the choice of reactor and the implementation of strict process controls are critical for ensuring product quality, yield, and safety.

Reactor Design : Given the nature of the likely reactions (acylation), glass-lined or stainless steel batch reactors would be suitable. These reactors would need to be equipped with efficient agitation systems to ensure homogeneity, especially if the reaction mixture is multiphasic. Temperature control is crucial, as exothermic reactions can lead to side products and degradation. Therefore, the reactor must have a robust heating and cooling jacket. For reactions that release gaseous byproducts, such as HCl from the use of benzoyl chloride, the reactor would be connected to a scrubber system. environmentclearance.nic.in Some modern syntheses of thiamine derivatives are moving towards continuous-flow reactors, which can offer better control over reaction parameters and improved safety, although specific applications to O,S-Dibenzoyl thiamine hydrochloride are not documented. justia.com

Process Control : Key process parameters (KPPs) that would require monitoring and control include:

Temperature : To minimize degradation and side-reactions.

pH : To ensure the reaction proceeds efficiently and to control the reactivity of the starting materials. google.com

Addition Rate of Reagents : Slow, controlled addition of the benzoylating agent is often necessary to manage the reaction's exothermicity.

Stirring Speed : To maintain a uniform reaction mixture.

Reaction Time : To ensure the reaction goes to completion without excessive degradation of the product.

Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, could be employed for real-time monitoring of the reaction progress, allowing for precise determination of the reaction endpoint.

Green chemistry principles are increasingly important in industrial chemical synthesis. For a process likely involving solvents for reaction and purification, a focus on solvent recycling and waste minimization is essential.

Solvent Selection and Recycling : The choice of solvent would be critical, balancing reaction efficiency with environmental impact and ease of recovery. Solvents like acetone (B3395972) or methanol (B129727) are mentioned in related syntheses. google.com After the reaction and product isolation (likely through crystallization and filtration), the mother liquor, rich in the reaction solvent, would be collected. Distillation would be the primary method for solvent recovery, allowing it to be reused in subsequent batches. The efficiency of this recycling process is a key economic and environmental factor.

Waste Minimization : The primary waste streams would likely consist of inorganic salts (from the neutralization of HCl) and any organic byproducts. A key strategy for waste minimization is to optimize the reaction to maximize the yield of the desired product, thereby reducing the formation of impurities. A Chinese patent concerning waste liquid from Vitamin B1 production describes a method to neutralize acidic and alkaline waste streams against each other and to recover byproducts like methanol and sodium sulfate, which could be conceptually applicable. environmentclearance.nic.in The development of catalytic routes, if feasible, could also significantly reduce waste compared to stoichiometric reactions.

Advanced Quality Control Methodologies for Chemical Purity and Identity

Ensuring the purity and identity of O,S-Dibenzoyl thiamine hydrochloride is critical for its use. Advanced analytical techniques are employed to create a comprehensive quality control profile for the compound.

Impurity profiling is the identification and quantification of all potential impurities in a chemical substance. For O,S-Dibenzoyl thiamine hydrochloride, impurities could arise from the starting materials, intermediates, byproducts of the synthesis, and degradation products.

Potential Impurities : Based on a likely synthesis route, potential process-related impurities could include unreacted thiamine hydrochloride, mono-benzoyl thiamine derivatives (O-benzoylthiamine or S-benzoylthiamine), and residual benzoylating agents or benzoic acid. nih.gov

Analytical Techniques : High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the workhorse technique for impurity profiling. biomedres.usscilit.com The development of a stability-indicating HPLC method is crucial, which is a method capable of separating the main compound from all its potential impurities and degradation products. nih.gov For structure elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (QTOF), are indispensable. scilit.comresearchgate.net

The table below shows potential impurities of thiamine derivatives that could be relevant for profiling.

Impurity Name Potential Origin Analytical Method
Thiamine HydrochlorideUnreacted starting materialHPLC, LC-MS
Benzoic AcidHydrolysis of benzoyl groups or residual reagentHPLC, LC-MS
S-BenzoylthiamineIncomplete benzoylation or metaboliteUHPLC-MS nih.gov
O-BenzoylthiamineIncomplete benzoylation or metaboliteUHPLC-MS nih.gov
Thiamine DisulfideOxidative degradation of thiamine precursorHPLC

Limit Setting : Once impurities are identified and quantified, acceptable limits are established based on regulatory guidelines (like ICH) and safety data.

Stability testing is performed to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. labstat.com Forced degradation studies are a key part of developing stability-indicating analytical methods. medcraveonline.comresearchgate.net

Forced Degradation : In these studies, the compound is subjected to stress conditions that are more severe than accelerated storage conditions. This helps to rapidly identify likely degradation products and pathways. Typical stress conditions include:

Acid and Base Hydrolysis : Refluxing in acidic and basic solutions to test for susceptibility to hydrolysis. The ester and thioester linkages in O,S-Dibenzoyl thiamine hydrochloride would be particularly susceptible.

Oxidation : Treatment with oxidizing agents like hydrogen peroxide. nih.gov

Thermal Stress : Exposure to high temperatures.

Photostability : Exposure to UV and visible light.

Method Validation : The analytical method (typically HPLC) used to monitor the stability samples must be validated to prove it is suitable for its intended purpose. researchgate.netscirp.orgscispace.com Validation parameters include specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines. A study on thiamine hydrochloride injection demonstrated the validation of an RP-HPLC method for impurity profiling, which serves as a good model. researchgate.net

The table below summarizes typical conditions used in forced degradation studies.

Stress Condition Typical Reagent/Condition Potential Degradation Pathway for O,S-Dibenzoyl Thiamine Hydrochloride
Acid Hydrolysis0.1 M - 1 M HCl, heatHydrolysis of O-benzoyl and S-benzoyl ester bonds.
Base Hydrolysis0.1 M - 1 M NaOH, heatRapid hydrolysis of O-benzoyl and S-benzoyl ester bonds.
Oxidation3% - 30% H₂O₂, room temperatureOxidation of the sulfur atom and other susceptible parts of the molecule.
ThermalDry heat (e.g., 60-80°C)General decomposition, potential cleavage of the molecule.
PhotolyticUV/Visible light exposure (ICH specified)Photodegradation, potentially involving radical mechanisms.

Applications in Chemical Reagent Design and Material Science (Non-Clinical)

While O,S-Dibenzoyl thiamine hydrochloride is primarily known as a thiamine prodrug, the unique chemical features of the thiamine scaffold suggest potential, though largely unexplored, applications in reagent design and material science. The applications listed below are generally based on the reactivity of the parent compound, thiamine, and serve as a conceptual basis for potential future research into its derivatives.

Catalysis : The thiazolium ring in thiamine is the basis for its biochemical role as a coenzyme and can function as an N-heterocyclic carbene (NHC) precursor in organic synthesis. Thiamine hydrochloride has been used as an eco-friendly catalyst for various reactions, including benzoin (B196080) condensations, benzoylation, and the synthesis of heterocyclic compounds like quinolines. researchgate.netresearchgate.netnih.gov The dibenzoyl derivative, by modifying the electronic and steric properties of the thiamine core, could potentially be explored as a modified catalyst, although no specific studies have been published.

Material Science :

Surface Modification : Thiamine has been used to catalyze reactions for the functionalization of silicon and silicon oxide surfaces. researchgate.net This opens a hypothetical avenue for using O,S-Dibenzoyl thiamine hydrochloride or similar derivatives in surface chemistry, potentially to impart specific properties to materials. Similarly, thiamine hydrochloride has been used as a sulfur source and a structure-directing agent in the synthesis of copper sulfide (B99878) (Cu₁.₈S) nanomaterials with dendritic structures. beilstein-journals.org

Controlled Release Systems : The parent vitamin B1 has been incorporated into mesoporous silica (B1680970) tablets with sol-gel coatings to create controlled-release systems. nih.gov The lipophilic nature of O,S-Dibenzoyl thiamine hydrochloride could make it a candidate for formulation into various drug delivery platforms or for incorporation into polymeric materials.

It is important to note that while the parent compound, thiamine, has demonstrated utility in these areas, specific applications of O,S-Dibenzoyl thiamine hydrochloride as a chemical reagent or in material science are not well-documented in current scientific literature. Its role in these fields remains a subject for future investigation.

Catalytic Roles of Thiamine Derivatives in Organic Synthesis

Thiamine (Vitamin B1) and its derivatives have emerged as versatile and eco-friendly organocatalysts in a variety of organic transformations. nih.govnih.gov The catalytic activity of thiamine is primarily attributed to the acidic proton at the C2 position of the thiazolium ring. nih.gov In the presence of a base, this proton can be abstracted to form a thiazolium ylide, which is an N-heterocyclic carbene (NHC). nih.gov This NHC is the key reactive intermediate responsible for the catalytic activity of thiamine in several important carbon-carbon bond-forming reactions.

One of the most well-known applications of thiamine as a catalyst is in the benzoin condensation , where two molecules of an aromatic aldehyde are coupled to form an α-hydroxy ketone. nih.govinsidetx.com The thiamine-derived NHC adds to the carbonyl carbon of one aldehyde molecule, leading to a polarity reversal (umpolung) of this carbon, which then acts as a nucleophile and attacks a second aldehyde molecule. mdpi.com

Another significant reaction catalyzed by thiamine derivatives is the Stetter reaction , which involves the 1,4-conjugate addition of an aldehyde to an α,β-unsaturated compound. nih.gov Similar to the benzoin condensation, the reaction is initiated by the formation of the NHC, which facilitates the umpolung of the aldehyde.

Furthermore, thiamine hydrochloride has been successfully employed as a catalyst for the synthesis of various heterocyclic compounds, including bis(indolyl)methanes, pyrazolopyranopyrimidines, and others, often in environmentally friendly aqueous media. nih.govnih.gov Thiamine-derived NHCs have also been utilized as ligands for transition metals, such as gold, to create water-soluble catalysts for reactions like the aldehyde-alkyne-amine (A³) coupling reaction. nih.gov

Table 1: Examples of Organic Reactions Catalyzed by Thiamine Hydrochloride

ReactionReactantsProductCatalystReference
Benzoin CondensationBenzaldehydeBenzoinThiamine Hydrochloride nih.govinsidetx.com
Stetter ReactionAldehyde, α,β-Unsaturated Compound1,4-Dicarbonyl CompoundThiazolium Salt nih.gov
Synthesis of Bis(indolyl)methanesIndole, Aldehyde/KetoneBis(indolyl)methaneThiamine Hydrochloride nih.gov
Synthesis of PyrazolopyranopyrimidinesBarbituric acid, Aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-onePyrazolopyranopyrimidinoneThiamine Hydrochloride nih.gov

It is crucial to note that the catalytic activity described above is characteristic of thiamine and its salts where the C2 position of the thiazolium ring is available to form the N-heterocyclic carbene. In the case of O,S-Dibenzoyl thiamine hydrochloride , the presence of benzoyl groups on both the oxygen and sulfur atoms of the thiamine molecule fundamentally alters its chemical reactivity. The formation of the catalytically active NHC requires the deprotonation of the C2-H of the thiazolium ring. The structure of O,S-Dibenzoyl thiamine, with bulky benzoyl groups, sterically hinders and electronically deactivates the thiazolium ring, making the formation of the corresponding NHC highly improbable under standard reaction conditions. Therefore, O,S-Dibenzoyl thiamine hydrochloride is not expected to exhibit the same catalytic roles as thiamine hydrochloride in reactions such as the benzoin condensation or the Stetter reaction. Its primary role is that of a lipophilic thiamine prodrug rather than a catalyst in organic synthesis.

Formulation Chemistry Considerations for Enhanced Chemical Stability in Various Matrices

The chemical stability of thiamine and its derivatives is a critical factor in their application, particularly in pharmaceutical and food formulations. Thiamine is susceptible to degradation by heat, alkaline pH, oxygen, and certain chemical interactions, which can lead to a loss of biological activity and the formation of undesirable degradation products. nih.govscispace.com O,S-Dibenzoyl thiamine hydrochloride, being a lipophilic derivative, presents a unique set of stability challenges and requires specific formulation strategies to ensure its integrity in various matrices. google.com

The stability of thiamine salts is significantly influenced by pH. Thiamine is generally more stable in acidic conditions (pH 3-6) and degrades more rapidly in neutral to alkaline environments. nih.govd-nb.inforesearchgate.net This is attributed to the fact that at higher pH, the pyrimidine (B1678525) ring is unprotonated, making the molecule more susceptible to cleavage. For O,S-Dibenzoyl thiamine hydrochloride, maintaining an acidic microenvironment within the formulation is a key strategy to enhance its stability. This can be achieved by incorporating acidic excipients or creating multilayered formulations where the active ingredient is in a separate, pH-controlled layer. google.com

As a lipophilic compound, O,S-Dibenzoyl thiamine hydrochloride is prone to oxidative degradation. The inclusion of antioxidants in the formulation can mitigate this. researchgate.net Furthermore, its lipophilicity makes it suitable for encapsulation within lipid-based delivery systems, which can offer protection from environmental factors and control its release.

Several advanced formulation techniques can be employed to enhance the stability of lipophilic compounds like O,S-Dibenzoyl thiamine hydrochloride:

Microencapsulation: This technique involves enclosing the active ingredient within a protective shell. For lipophilic vitamins, methods like spray-drying and ultrasonic microencapsulation using materials such as proteins or polysaccharides have been shown to improve stability against heat, moisture, and UV light. nih.govpackagingeurope.com

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are colloidal carrier systems where the drug is encapsulated within a solid lipid matrix. SLNs and NLCs are particularly advantageous for lipophilic drugs as they can improve stability, control release, and enhance bioavailability. nih.govnih.govinsidetx.com The solid lipid core protects the drug from degradation. mdpi.com

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic compounds. For lipophilic molecules like O,S-Dibenzoyl thiamine hydrochloride, they would be incorporated within the lipid bilayer, which can protect them from degradation. researchgate.netresearchgate.net

Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, thereby increasing their solubility and stability by protecting the guest molecule from degradation. nih.govmdpi.com

The choice of excipients also plays a crucial role in the stability of the final product. Incompatibilities between the active ingredient and excipients can lead to degradation. jocpr.comresearchgate.net For instance, reducing sugars can react with the amine group of thiamine in the Maillard reaction. Careful screening of excipients for compatibility with O,S-Dibenzoyl thiamine hydrochloride is therefore essential.

Table 2: Factors Influencing the Stability of Thiamine Derivatives and Formulation Strategies

Influencing FactorEffect on StabilityFormulation StrategyReference
pH Less stable at neutral to alkaline pH.Maintain acidic microenvironment (e.g., use of acidic buffers, multilayer tablets). nih.govd-nb.infogoogle.com
Temperature Degradation increases with temperature.Microencapsulation, formulation as a stable solid dosage form. nih.govresearchgate.net
Oxygen Susceptible to oxidative degradation.Inclusion of antioxidants, packaging in an inert atmosphere. researchgate.netmdpi.com
Moisture Can promote degradation, especially in amorphous state.Control of moisture content, use of crystalline form, protective packaging. mdpi.comnih.gov
Excipients Incompatible excipients can cause degradation.Thorough excipient compatibility studies. jocpr.comresearchgate.net
Physical State Amorphous form is generally less stable than crystalline form.Promote crystallization, use of solid lipid-based formulations. mdpi.comnih.gov

Table 3: Advanced Formulation Approaches for Stabilizing Lipophilic Thiamine Derivatives

Formulation ApproachMechanism of StabilizationPotential Benefits for O,S-Dibenzoyl Thiamine HydrochlorideReference
Microencapsulation Provides a physical barrier against environmental factors.Enhanced protection against heat, light, and oxidation. nih.govpackagingeurope.com
Solid Lipid Nanoparticles (SLNs) Encapsulation within a solid lipid matrix.Improved stability, controlled release, enhanced bioavailability. nih.govnih.govmdpi.com
Liposomes Entrapment within a lipid bilayer.Protection from degradation, potential for targeted delivery. researchgate.netresearchgate.net
Cyclodextrin Inclusion Complexes Encapsulation within the cyclodextrin cavity.Increased solubility and stability against hydrolysis and oxidation. nih.govnih.govmdpi.com

Future Research Directions and Unexplored Chemical Facets

Development of Advanced Synthetic Strategies for Complex Thiamine (B1217682) Esters

The synthesis of complex thiamine esters like O,S-Dibenzoyl thiamine hydrochloride presents unique challenges. The original synthesis of thiamine was established in 1936, and while effective, modern organic synthesis seeks greater efficiency, scalability, and versatility. researchgate.net Future research will likely focus on developing novel synthetic routes that offer higher yields and allow for the creation of a wider variety of thiamine esters with tailored properties.

One promising avenue is the use of enzyme-catalyzed reactions. Enzymes like lipases and esterases could be engineered to facilitate the stereoselective synthesis of complex esters, overcoming challenges associated with sterically hindered substrates. nih.gov The development of enzymatic processes is advantageous as it can lead to theoretical yields of 100% and utilizes more accessible starting materials. nih.gov Furthermore, exploring green chemistry principles, such as using water as a solvent or employing biocatalysts like lemon juice, could lead to more sustainable and environmentally friendly synthetic methods. researchgate.net Microwave-assisted synthesis is another technique that could accelerate reaction times and improve yields for these complex molecules. researchgate.net

Key Areas for Synthetic Advancement:

Enzyme-Mediated Synthesis: Utilizing engineered enzymes for stereoselective esterification and transesterification. nih.gov

Green Chemistry Approaches: Implementing aqueous reaction media and natural catalysts. researchgate.net

Flow Chemistry: Developing continuous manufacturing processes for improved scalability and control.

Novel Protecting Group Strategies: Designing more efficient methods to selectively modify the different functional groups on the thiamine molecule.

Application of Multi-Scale Computational Approaches to Predict Reactivity

Computational chemistry offers powerful tools to predict the chemical reactivity and properties of molecules like O,S-Dibenzoyl thiamine hydrochloride, saving time and resources in the lab. By employing multi-scale computational models, researchers can simulate molecular behavior at both the quantum mechanical and classical levels. These approaches are crucial for understanding the intricate relationship between the structure of thiamine analogues and their function, particularly in designing inhibitors for thiamine diphosphate (B83284) (ThDP)-dependent enzymes. chemrxiv.org

Future computational studies could focus on:

Predicting Reaction Mechanisms: Elucidating the step-by-step pathway of the hydrolysis of O,S-Dibenzoyl thiamine hydrochloride to thiamine, which involves the cleavage of both a thioester and an O-ester bond. nih.gov

Simulating Enzyme Interactions: Modeling how O,S-Dibenzoyl thiamine hydrochloride and its metabolites interact with the active sites of enzymes, which can help in designing more potent and selective derivatives. chemrxiv.org

Calculating Spectroscopic Properties: Predicting spectroscopic signatures (e.g., NMR, IR) to aid in the identification of transient intermediates and final products of its chemical transformations.

Table 1: Computational Methods in Thiamine Derivative Research
Computational TechniqueApplication in O,S-Dibenzoyl Thiamine Hydrochloride ResearchPotential Insights
Quantum Mechanics (QM)Modeling electronic structure and reaction pathways.Understanding bond cleavage energetics and transition states.
Molecular Dynamics (MD)Simulating the movement of the molecule in different solvent environments.Predicting conformational changes and interactions with biological membranes.
Docking StudiesPredicting the binding orientation of the molecule to target enzymes. chemrxiv.orgIdentifying key amino acid residues for binding and informing new drug design. chemrxiv.org

Real-Time Spectroscopic Monitoring of O,S-Dibenzoyl Thiamine Hydrochloride Chemical Transformations

Understanding the kinetics and mechanisms of how O,S-Dibenzoyl thiamine hydrochloride transforms into thiamine and other metabolites is crucial. Real-time spectroscopic techniques are ideal for this purpose as they can monitor chemical changes as they happen, without the need for sample extraction. mdpi.com Techniques such as UV/Visible, Infrared (IR), Raman, and fluorescence spectroscopy can provide a wealth of information.

UV/Visible Spectroscopy: This technique can be used to monitor changes in concentration, as compounds with aromatic rings, like O,S-Dibenzoyl thiamine hydrochloride, absorb UV light. mdpi.com

Fluorescence Spectroscopy: The transformation of thiamine into the fluorescent compound thiochrome (B1210408) upon oxidation can be monitored to quantify thiamine release. nih.gov Advanced methods using Förster Resonance Energy Transfer (FRET) systems are being developed for highly sensitive and selective thiamine detection. mdpi.com

Vibrational Spectroscopy (IR and Raman): These methods provide detailed structural information by probing the vibrational modes of molecules. They can be used to track the disappearance of the ester carbonyl groups and the formation of the hydroxyl group on the thiamine molecule during hydrolysis. mdpi.com

The stability of thiamine and its derivatives is known to be affected by factors like pH and temperature, leading to different degradation pathways and products. nih.govresearchgate.net Real-time monitoring would allow for a precise understanding of how these conditions influence the transformation of O,S-Dibenzoyl thiamine hydrochloride.

Table 2: Spectroscopic Techniques for Monitoring Chemical Transformations
Spectroscopic MethodPrincipleApplication to O,S-Dibenzoyl Thiamine Hydrochloride
UV/Visible SpectroscopyMeasures the absorption of UV or visible light by a sample. mdpi.comQuantifying the concentration of the parent compound and its aromatic metabolites over time. researchgate.net
Fluorescence SpectroscopyDetects the emission of light from a substance that has absorbed light. mdpi.comMonitoring the formation of fluorescent products like thiochrome from the released thiamine. nih.govresearchgate.net
Infrared (IR) SpectroscopyMeasures the absorption of infrared radiation by molecular vibrations. mdpi.comTracking changes in functional groups, such as the cleavage of ester bonds.
Raman SpectroscopyMeasures the inelastic scattering of monochromatic light. mdpi.comProviding a detailed fingerprint of the molecule and its transformation products, even in aqueous solutions.

Exploration of Novel Chemical Reactivity Patterns for Thiamine Derivatives

The chemical reactivity of thiamine and its derivatives extends beyond their well-known coenzymatic roles. nih.gov The thiazolium ring in thiamine is a key functional group that can participate in various chemical reactions. researchgate.net Future research into O,S-Dibenzoyl thiamine hydrochloride could uncover novel reactivity patterns.

One area of interest is its potential role in catalysis. The thiazolium ring is a precursor to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts. Exploring whether O,S-Dibenzoyl thiamine hydrochloride or its metabolites can act as catalysts or pre-catalysts in organic reactions is a promising research direction. researchgate.net

Another unexplored facet is its participation in reactions like the Maillard reaction. It has been shown that thiamine can react with sugars to form novel pigments, such as pyrizepine. nih.gov Investigating the potential for O,S-Dibenzoyl thiamine hydrochloride to undergo similar reactions could lead to the discovery of new compounds with unique properties. Furthermore, the antioxidant properties of this compound suggest a rich redox chemistry that is yet to be fully characterized. nih.govnih.gov Understanding the mechanisms behind its ability to counteract oxidative stress could reveal new chemical pathways and potential applications. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O,S-dibenzoyl thiamine hydrochloride, and how do its physicochemical properties compare to thiamine hydrochloride?

  • Methodological Answer : Synthesis involves benzoylation of thiamine hydrochloride under controlled conditions. Evidence suggests that derivatives like S-benzoylthiamine O-monophosphate exhibit enhanced stability and absorption compared to thiamine hydrochloride due to reduced hygroscopicity and prolonged plasma retention . Characterization should include HPLC for purity (≥99%), NMR for structural confirmation, and thermal analysis (e.g., DSC/TGA) to assess decomposition temperatures (e.g., 250°C for thiamine hydrochloride) .

Q. How can researchers quantify O,S-dibenzoyl thiamine hydrochloride in complex matrices (e.g., biological fluids or food products)?

  • Methodological Answer : Use cyclodextrin-modified micellar ultra-pressure liquid chromatography (CD-MUPLC) with UV detection at 254 nm for simultaneous quantification of thiamine derivatives. Validate the method with spike-recovery experiments (recovery: 95–105%) and limit of detection (LOD) ≤0.1 µg/mL . For tissue samples, employ LC-MS/MS with isotopically labeled internal standards to correct for matrix effects .

Q. What are the key stability considerations for O,S-dibenzoyl thiamine hydrochloride in experimental formulations?

  • Methodological Answer : Stability is pH-dependent; maintain formulations at pH 2–4 to prevent hydrolysis. Avoid exposure to light and moisture (store at 2–8°C under inert gas). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) and quantify breakdown products (e.g., free thiamine) using validated HPLC methods .

Advanced Research Questions

Q. What mechanisms underlie the neuroprotective effects of O,S-dibenzoyl thiamine hydrochloride, and how do they compare to benfotiamine?

  • Methodological Answer : In ALS models, O,S-dibenzoyl thiamine improves mitochondrial function by upregulating thiamine-dependent enzymes (e.g., transketolase) and reducing oxidative stress (ROS inhibition by 30–40%). Compare efficacy via in vivo dose-response studies (e.g., 50–150 mg/kg/day in rodents) and transcriptomic profiling to identify pathways like NF-κB or Nrf2 . Benfotiamine shows superior bioavailability but lacks the dual benzoyl groups that may enhance blood-brain barrier penetration in O,S-dibenzoyl derivatives .

Q. How should researchers address contradictions in toxicity data for O,S-dibenzoyl thiamine hydrochloride?

  • Methodological Answer : Conflicting reports on tumorigenicity (e.g., hepatocellular adenomas in rats at 500 ppm ) vs. therapeutic safety require species-specific toxicokinetic studies. Use in vitro genotoxicity assays (Ames test, micronucleus assay) and long-term carcinogenicity models with rigorous histopathology. Adjust dosing regimens to mimic human exposure thresholds (e.g., ≤1 mg/kg/day) .

Q. What experimental designs are recommended for studying the pharmacokinetics of O,S-dibenzoyl thiamine hydrochloride?

  • Methodological Answer : Conduct cross-over studies in animal models (e.g., dogs) with oral administration (4–5 mg/kg) and serial blood sampling over 24h. Quantify plasma concentrations via LC-MS/MS and calculate AUC, Cmax, and t1/2. Compare to thiamine hydrochloride, which has lower bioavailability (AUC ratio: 1:3) and faster clearance (t1/2 ~2h vs. 6h for O,S-dibenzoyl) .

Q. How can computational modeling enhance the development of O,S-dibenzoyl thiamine hydrochloride derivatives?

  • Methodological Answer : Apply DFT periodic calculations to predict hydrate stability and dehydration pathways (e.g., thiamine hydrochloride monohydrate vs. hemihydrate ). Molecular docking studies can identify binding affinities for thiamine transporters (e.g., SLC19A2) to optimize derivatives for enhanced uptake .

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